molecular formula C7H15NO B1379828 (3-Methyloxan-4-yl)methanamine CAS No. 1350798-66-1

(3-Methyloxan-4-yl)methanamine

Cat. No. B1379828
CAS RN: 1350798-66-1
M. Wt: 129.2 g/mol
InChI Key: NJEBROTUBZVEGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The IUPAC name for “(3-Methyloxan-4-yl)methanamine” is (3-methyltetrahydro-2H-pyran-4-yl)methanamine . The InChI code for this compound is 1S/C7H15NO/c1-6-5-9-3-2-7(6)4-8/h6-7H,2-5,8H2,1H3 .


Physical And Chemical Properties Analysis

“(3-Methyloxan-4-yl)methanamine” has a molecular weight of 129.2. It is a liquid at room temperature .

Scientific Research Applications

Cellular Imaging and Photocytotoxicity

Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and related derivatives have been synthesized and evaluated for their photocytotoxic properties. These complexes exhibit remarkable photocytotoxicity under red light, causing cell death via apoptosis through the generation of reactive oxygen species. This property is leveraged in cellular imaging and as a potential therapeutic approach in cancer treatment, where specific activation by light offers targeted action against cancer cells (Basu et al., 2014).

Synthesis of Heterocyclic Schiff Bases for Anticonvulsant Activity

Novel Schiff bases of 3-aminomethyl pyridine have been synthesized and screened for their anticonvulsant activity. The structural characterization and efficacy of these compounds in seizures protection suggest potential applications in the development of new anticonvulsant drugs. This research provides a foundation for further exploration of such compounds in medicinal chemistry (Pandey & Srivastava, 2011).

Antimicrobial Activities of Quinoline Derivatives

The design and synthesis of new quinoline derivatives carrying the 1,2,3-triazole moiety have been explored for their potential as antimicrobial agents. These compounds have shown moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, highlighting their potential application in combating infectious diseases (Thomas, Adhikari, & Shetty, 2010).

Transfer Hydrogenation Reactions with Quinazoline-based Ruthenium Complexes

Quinazoline-based ruthenium complexes have been synthesized and employed in efficient transfer hydrogenation reactions of acetophenone derivatives, achieving excellent conversions and high turnover frequency values. This research has implications for the development of new catalytic systems in organic synthesis (Karabuğa et al., 2015).

Novel Serotonin 5-HT1A Receptor-Biased Agonists

The development of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as biased agonists of serotonin 5-HT1A receptors has been explored, with significant findings in their potential as antidepressant drug candidates. These compounds exhibit high selectivity and robust antidepressant-like activity, providing a promising avenue for therapeutic intervention in depression (Sniecikowska et al., 2019).

Safety and Hazards

“(3-Methyloxan-4-yl)methanamine” is classified as dangerous with hazard statements H227, H302, H315, H318, H335 . It’s recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

(3-methyloxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6-5-9-3-2-7(6)4-8/h6-7H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEBROTUBZVEGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methyloxan-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(3-Methyloxan-4-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(3-Methyloxan-4-yl)methanamine
Reactant of Route 4
(3-Methyloxan-4-yl)methanamine
Reactant of Route 5
(3-Methyloxan-4-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(3-Methyloxan-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.